
Tert-butyl1-(oxetan-3-YL)piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate: is an organic compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is a derivative of piperidine and oxetane, featuring a tert-butyl carbamate protecting group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate typically involves the reaction of 3-oxetanone with 4-N-BOC-aminopiperidine . The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring or the piperidine nitrogen can be targeted.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It serves as a precursor for the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis .
Wirkmechanismus
The mechanism of action of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is primarily related to its ability to interact with biological targets through its piperidine and oxetane rings. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s carbamate group can also undergo hydrolysis, releasing active intermediates that further contribute to its activity .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
- tert-Butyl 1-(oxetan-3-yl)piperidin-4-ylmethyl carbamate
Comparison: Compared to similar compounds, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is unique due to its specific combination of piperidine and oxetane rings. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C13H24N2O3 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
[1-(oxetan-3-yl)piperidin-4-yl] N-tert-butylcarbamate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)14-12(16)18-11-4-6-15(7-5-11)10-8-17-9-10/h10-11H,4-9H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
UNMAWCQVAONCCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)OC1CCN(CC1)C2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


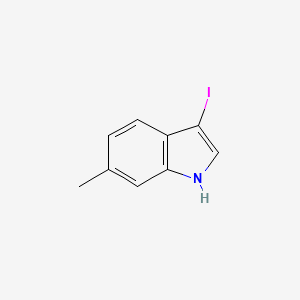
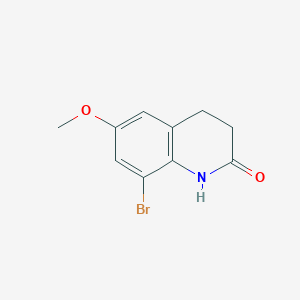

![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
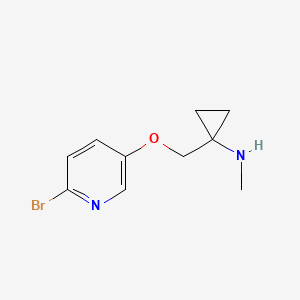

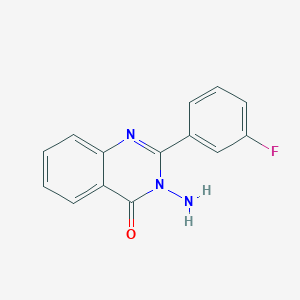
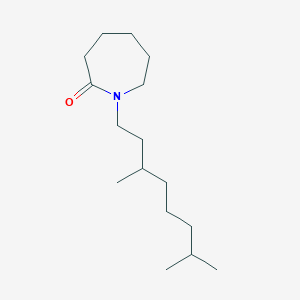

![4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B15066258.png)
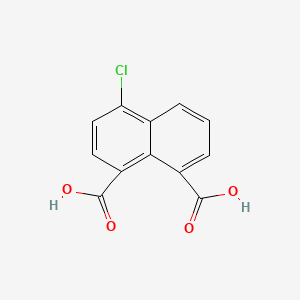
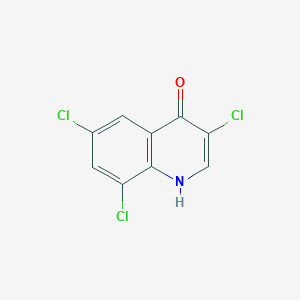
![7-Phenyl-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B15066271.png)

